

molecular geometry of bis(dimethylglyoximato)nickel(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

Cat. No.: *B1143609*

[Get Quote](#)

An In-depth Technical Guide on the Molecular Geometry of Bis(dimethylglyoximato)nickel(II)

Introduction

Bis(dimethylglyoximato)nickel(II), with the chemical formula $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$, is a coordination complex renowned for its vibrant bright red color and its pivotal role in analytical chemistry for the qualitative and quantitative determination of nickel.^{[1][2]} First reported by L. A. Chugaev in 1905, this complex precipitates quantitatively from a solution of Nickel(II) ions upon the addition of dimethylglyoxime (dmgH_2) in a slightly alkaline medium.^{[1][3]} The exceptional stability and low solubility of the complex, which are critical for its use in gravimetric analysis, are direct consequences of its unique molecular geometry and intramolecular bonding.^{[3][4]} This guide provides a detailed examination of the molecular structure of $\text{Ni}(\text{dmgH})_2$, supported by quantitative data, experimental protocols, and structural visualizations.

Molecular Geometry and Coordination Environment

The molecular structure of bis(dimethylglyoximato)nickel(II) is characterized by a central nickel(II) ion in a square planar coordination environment.^{[1][2][3]} The nickel ion is chelated by two dimethylglyoximate (dmgH^-) ligands, which are the conjugate bases of dimethylglyoxime.^[1]

Key features of the coordination are:

- Coordination Center: A single Nickel(II) (Ni^{2+}) ion with a d^8 electron configuration.

- Ligands: Two bidentate dimethylglyoximate (dmgH^-) monoanions.[5]
- Coordination Atoms: The Ni^{2+} ion is bonded to four nitrogen atoms, two from each of the dmgH^- ligands, resulting in a stable chelate structure.[2][3]
- Overall Geometry: The four coordinating nitrogen atoms and the central nickel ion are coplanar, giving the complex its characteristic square planar geometry.[1][6] This configuration arises from dsp^2 hybridization and results in a diamagnetic complex, as all electrons are paired.[6]

Key Structural Parameters

X-ray crystallography studies have provided precise data on the bond lengths and angles within the $\text{Ni}(\text{dmgH})_2$ complex. The planarity of the molecule is reinforced by strong intramolecular hydrogen bonds. In the solid state, these planar units stack on top of one another, leading to weak interactions between the nickel centers of adjacent molecules.

Parameter	Value / Description	Significance	References
Coordination Geometry	Square Planar	Typical for d ⁸ metal ions like Ni(II) with strong-field ligands, leading to a low-spin, diamagnetic complex.	[1][2][3][6]
Crystal System	Orthorhombic	Describes the symmetry of the crystal lattice in the solid state.	[2]
Ni–N Bond Length	1.84–1.87 Å (approx. 1.85 Å)	Covalent bonds forming the stable chelate rings; distances are consistent with a square planar environment.	[2][3]
Intramolecular O–H…O Distance	~2.44 - 2.55 Å	Indicates a very strong hydrogen bond that creates a pseudo-macrocyclic structure, enhancing stability and planarity.	[2][4]
Intermolecular Ni…Ni Distance	~3.24 - 3.255 Å	Represents the stacking distance in the solid state; indicates weak metal–metal interactions, not a formal bond.	[3][7]

Visualization of the Coordination Environment

The coordination of the nickel(II) ion by the two dimethylglyoximate ligands and the crucial intramolecular hydrogen bonds are illustrated in the diagram below. The hydrogen bonds

effectively link the two ligands, forming a stable, rigid, pseudo-macrocyclic structure.

Coordination sphere and H-bonding in $\text{Ni}(\text{dmgH})_2$.

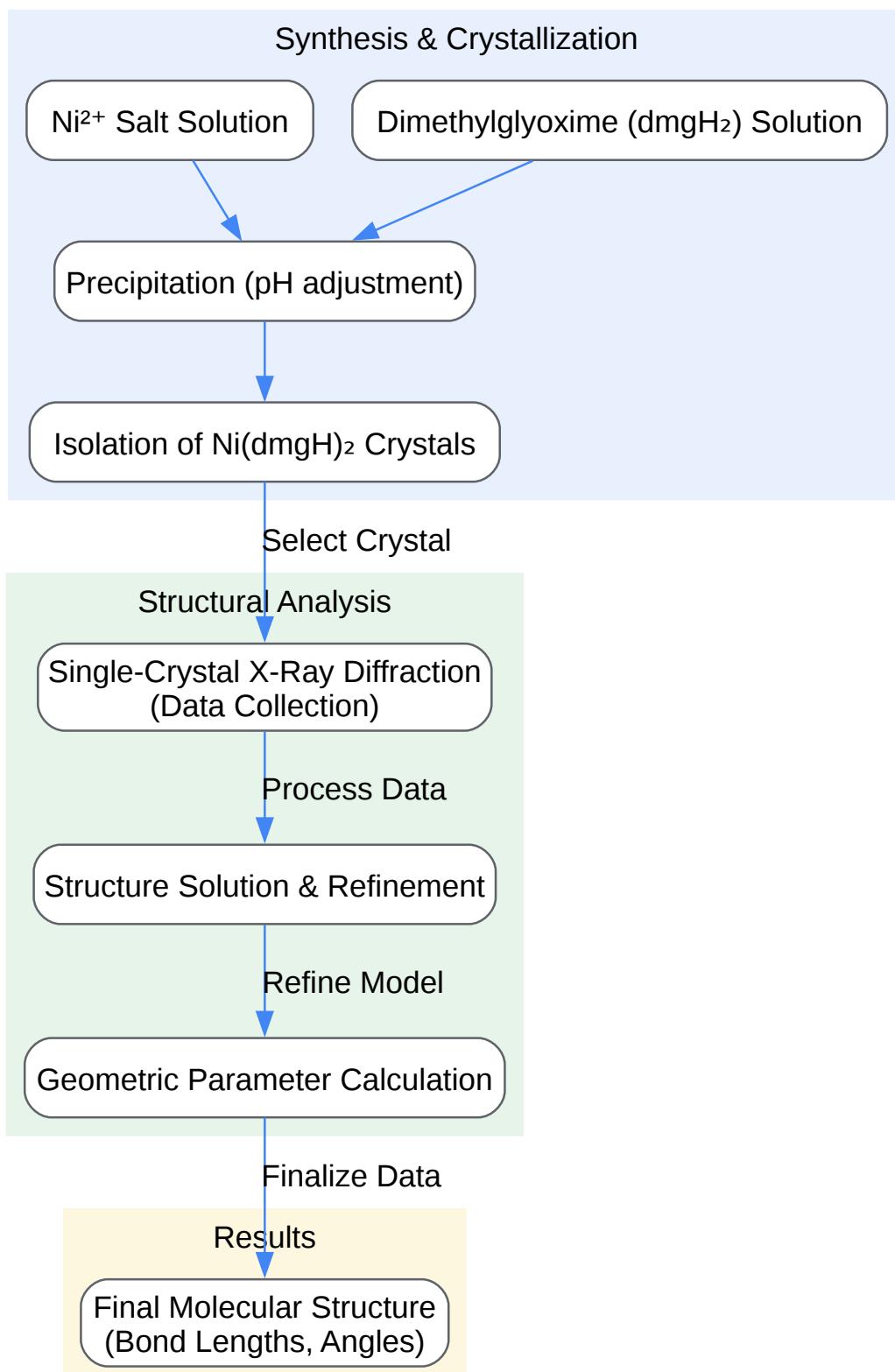
Experimental Protocols

The definitive molecular geometry of bis(dimethylglyoximato)nickel(II) is determined experimentally, primarily through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and overall molecular conformation are derived.

Synthesis of Bis(dimethylglyoximato)nickel(II) Crystals

A typical protocol for the synthesis and crystallization suitable for gravimetric analysis and subsequent structural studies is as follows:

- Preparation of Nickel(II) Solution: A sample containing Nickel(II) ions is dissolved in an acidic solution (e.g., HCl).
- Addition of Ligand: An alcoholic solution of dimethylglyoxime ($\text{C}_4\text{H}_8\text{N}_2\text{O}_2$) is added in excess to the heated nickel solution.
- Precipitation: The pH of the solution is carefully raised by the slow, dropwise addition of a slightly alkaline solution, such as aqueous ammonia (NH_4OH). This deprotonates the dimethylglyoxime, allowing it to coordinate with the Ni^{2+} ions.^[3]
- Formation of Precipitate: The bright red, insoluble $\text{Ni}(\text{dmgH})_2$ complex precipitates out of the solution as the reaction $\text{Ni}^{2+} + 2 \text{dmgH}_2 \rightarrow \text{Ni}(\text{dmgH})_2 + 2 \text{H}^+$ proceeds.^[3]
- Digestion and Crystallization: The mixture is typically allowed to stand (digest) in a warm bath. This process encourages the growth of larger, more perfect microcrystals from the initial fine precipitate, which is crucial for X-ray diffraction analysis.
- Isolation: The crystalline precipitate is isolated by filtration, washed with cold water to remove impurities, and dried to a constant weight.


Structural Determination by Single-Crystal X-ray Diffraction

The workflow for determining the molecular structure from a suitable single crystal involves several key stages.

- **Crystal Selection and Mounting:** A high-quality, single crystal of $\text{Ni}(\text{dmgH})_2$ is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~ 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded by a detector.
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell parameters and space group.^[8] The initial positions of the atoms (particularly the heavy nickel atom) are determined using methods like the Patterson or direct methods.
- **Structure Refinement:** An initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
- **Analysis and Validation:** The final refined structure is analyzed to determine precise bond lengths, angles, and intermolecular interactions. The quality of the final structure is validated using metrics such as the R-factor. The structural data is often deposited in crystallographic databases.

Experimental and Analytical Workflow

The logical flow from chemical synthesis to the final elucidation of molecular geometry is a well-established pathway in coordination chemistry.

[Click to download full resolution via product page](#)

Workflow for determining the geometry of Ni(dmgH)₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 2. Buy NICKEL DIMETHYLGlyOXIME (EVT-1485760) | 13478-93-8 [evitachem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. please explain the hydrogen bonding in Nidmg compound.. - askIITians [askiitians.com]
- 5. byjus.com [byjus.com]
- 6. The complex left Nileft dmg right2 right where dmg class 12 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [molecular geometry of bis(dimethylglyoximato)nickel(II)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143609#molecular-geometry-of-bis-dimethylglyoximato-nickel-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com